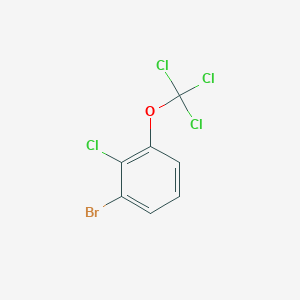

1-Bromo-2-chloro-3-(trichloromethoxy)benzene

Description

Chemical Identity and Nomenclature

This compound is a polyhalogenated aromatic ether characterized by its complex substitution pattern on the benzene ring. The compound features three distinct substituents: a bromine atom at position 1, a chlorine atom at position 2, and a trichloromethoxy group (-OCCl₃) at position 3 of the benzene ring. This systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming substituted benzene derivatives, where the lowest possible numbers are assigned to the substituents based on alphabetical priority of the functional groups.

The molecular structure of this compound can be understood through comparison with related polyhalogenated benzene derivatives. A closely related isomer, 1-Bromo-3-chloro-5-(trichloromethoxy)benzene, has been characterized with the molecular formula C₇H₃BrCl₄O and a molecular weight of 324.8 grams per mole. The trichloromethoxy functional group (-OCCl₃) represents a highly electronegative substituent that significantly influences the electronic properties and reactivity of the benzene ring. This group combines the electron-withdrawing effects of multiple chlorine atoms with the electron-donating character of the oxygen atom, creating a unique electronic environment that affects the compound's chemical behavior.

The systematic name reflects the precise positioning of each substituent around the benzene ring, which is critical for understanding the compound's properties and potential applications. The presence of multiple halogen atoms and the trichloromethoxy group creates a highly polar molecule with distinctive physical and chemical characteristics. The nomenclature system ensures unambiguous identification of this specific isomer among the numerous possible positional arrangements of these substituents on the benzene ring.

Historical Context of Polychlorinated Aromatic Ethers

The development and study of polychlorinated aromatic ethers, including compounds like this compound, emerged from the broader investigation of halogenated organic compounds that began in the mid-20th century. Polychlorinated diphenyl ethers, which share structural similarities with the target compound, were first identified and characterized as a distinct class of synthetic halogenated aromatic compounds. These compounds gained attention due to their structural relationship to polychlorinated biphenyls and polychlorinated dibenzofurans, which were extensively studied for their environmental persistence and biological effects.

The historical trajectory of polychlorinated aromatic ether research reveals a progressive understanding of their environmental distribution and behavior. Early investigations in the 1960s focused primarily on their presence as impurities in chlorophenol preparations, leading to their widespread occurrence in environmental samples. Research efforts expanded significantly when scientists recognized that these compounds exhibited properties comparable to other persistent organic pollutants, including long-range transport capabilities, bioaccumulation potential, and biomagnification through food chains.

The family of polychlorinated diphenyl ethers, consisting of 209 possible congeners, provided a framework for understanding the complexity and diversity of halogenated aromatic ethers. This extensive family of compounds demonstrated the potential for structural variation through different substitution patterns and the resulting impact on physical, chemical, and biological properties. The recognition that some polychlorinated diphenyl ether congeners could cause toxic responses similar to those observed with non-ortho-substituted polychlorinated biphenyls, mediated through the aryl hydrocarbon receptor, highlighted the importance of understanding structure-activity relationships in this compound class.

Environmental monitoring studies conducted over several decades revealed the global distribution of polychlorinated aromatic ethers, with detection in sediment cores from regions as diverse as the Amazon basin. These studies demonstrated that the depositional history of such compounds could be traced through environmental archives, providing valuable insights into their sources, temporal trends, and environmental fate. The increase in concentrations of various halogenated compounds in environmental samples after the 1960s coincided with increased industrial production and use of these materials.

Positional Isomerism in Multisubstituted Benzene Derivatives

The concept of positional isomerism in multisubstituted benzene derivatives represents a fundamental aspect of aromatic chemistry that directly applies to understanding this compound and its structural relationships. Benzene rings with multiple substituents exhibit distinct isomeric forms based on the relative positions of the functional groups, creating compounds with identical molecular formulas but different spatial arrangements and properties.

Monosubstituted benzene derivatives do not exhibit positional isomerism because all hydrogen atoms on the benzene ring are equivalent, making their replacement by a substituent result in identical products regardless of position. However, disubstituted benzene compounds demonstrate three possible positional arrangements: ortho (1,2-positions), meta (1,3-positions), and para (1,4-positions). This fundamental pattern establishes the foundation for understanding more complex substitution patterns in trisubstituted and higher-order substituted benzene derivatives.

The complexity of positional isomerism increases dramatically with trisubstituted benzene rings, where the additive effects of multiple substituents must be considered. In compounds like this compound, the three different substituents can be arranged in various patterns around the benzene ring, each resulting in distinct isomeric forms with potentially different properties. The specific 1,2,3-substitution pattern in this compound represents one of several possible arrangements that could accommodate these three functional groups.

| Substitution Pattern | Position Numbers | Relationship Description | Example Structure |

|---|---|---|---|

| Ortho | 1,2 | Adjacent positions | 1-Bromo-2-chlorobenzene |

| Meta | 1,3 | One carbon separation | 1-Bromo-3-chlorobenzene |

| Para | 1,4 | Opposite positions | 1-Bromo-4-chlorobenzene |

| Vicinal | 1,2,3 | Three consecutive positions | This compound |

The electronic effects of multiple substituents in trisubstituted benzene rings follow predictable patterns based on the directing effects of individual groups. Electron-withdrawing groups such as halogens and the trichloromethoxy moiety generally exhibit meta-directing effects in electrophilic aromatic substitution reactions, while electron-donating groups typically direct substitution to ortho and para positions. The presence of multiple substituents with different electronic effects creates complex interaction patterns that influence the overall reactivity and properties of the molecule.

Spectroscopic identification of positional isomers in multisubstituted benzene derivatives relies on characteristic patterns in infrared spectroscopy, particularly in the carbon-hydrogen wagging region between 1000 and 700 wavenumbers. The specific substitution pattern affects the symmetry of the molecule and consequently the appearance or absence of certain vibrational modes. For example, monosubstituted benzene rings exhibit characteristic carbon-hydrogen wagging peaks between 770 and 710 wavenumbers, along with ring bending modes near 690 wavenumbers. These spectroscopic signatures provide valuable tools for distinguishing between different positional isomers and confirming the structural identity of compounds like this compound.

Properties

IUPAC Name |

1-bromo-2-chloro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYYSPRTHLEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-2-chloro-3-(trichloromethoxy)benzene generally involves:

- Halogenation of a benzene derivative to introduce bromine and chlorine substituents at specific positions.

- Introduction of the trichloromethoxy group (-OCCl3) onto the aromatic ring, typically via photochlorination or related photochemical processes.

This compound is closely related to other trichloromethyl-substituted benzenes, whose preparation methods provide insights into the synthesis of the target molecule.

Halogenation Steps

Halogenation to obtain mixed bromochlorobenzenes such as 1-bromo-2-chlorobenzene is well documented:

Starting materials: Often, substituted anilines or phenols are used as precursors. For example, 2-chloroaniline can be converted to 1-bromo-2-chlorobenzene via diazotization followed by a Sandmeyer reaction, which replaces the amino group with bromine selectively.

Electrophilic aromatic substitution: Bromination and chlorination can be controlled by directing groups and reaction conditions to achieve substitution at the desired positions on the benzene ring.

Protecting groups: In complex syntheses, protecting groups (e.g., acetylation of amino groups) are used to direct halogenation and prevent undesired side reactions.

Introduction of the Trichloromethoxy Group

The trichloromethoxy substituent (-OCCl3) is introduced typically via photochlorination of alkyl side chains or methoxy groups on aromatic rings:

Photochemical process: Aromatic hydrocarbons with methyl or methoxy substituents are reacted with chlorine gas under controlled illumination (350–700 nm wavelength) and temperature (0–85 °C) to form trichloromethyl or trichloromethoxy groups.

Radical mechanism: The reaction proceeds via free radical chain reactions initiated by photons, often using mercury or LED lamps as light sources. Radical initiators like benzoyl peroxide may be added to improve efficiency.

Control parameters: Key factors influencing yield and purity include temperature staging, chlorine feed rate, light intensity (2000 to 55000 Lux), and reaction time. Multi-stage temperature control (e.g., 120–135 °C in steps) helps minimize side reactions and ring chlorination.

Purification: Molecular distillation or thin-film distillation techniques are employed to purify the trichloromethyl-substituted benzene intermediates, achieving high purity essential for further reactions.

Specific Preparation Route for this compound

While direct detailed procedures for this exact compound are limited, a hypothetical and plausible route based on related compounds and known chemistry is as follows:

This route leverages the photochemical process to transform a methoxy group into a trichloromethoxy substituent, a key step reported in patent literature.

Data Table: Reaction Parameters for Photochlorination Step

| Parameter | Range / Value | Impact on Reaction |

|---|---|---|

| Light source wavelength | 350–700 nm | Initiates radical chlorination |

| Light intensity (illuminance) | 2000–55000 Lux | Higher intensity increases reaction rate |

| Temperature | 0–85 °C (initial), staged up to 135 °C | Controls chlorination depth and side reactions |

| Chlorine feed rate | Divided in stages (e.g., 1/3, 1/2, 1/6 total) | Reduces by-products, improves selectivity |

| Radical initiators | Benzoyl peroxide (optional) | Enhances radical formation and reaction control |

| Purification method | Molecular distillation | Achieves high purity of trichloromethyl products |

Research Findings and Industrial Relevance

The photochemical method allows for continuous or batchwise production of trichloromethyl-substituted benzenes with high purity and reduced side products.

The process is cost-effective due to simplified purification and controlled reaction parameters, making it suitable for industrial scale-up.

High purity products are critical for downstream applications such as the synthesis of bis(chloroformyl)benzene, which is a precursor for advanced materials like aramid fibers.

Use of LED lamps as light sources improves energy efficiency and light distribution uniformity in reactors.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-(trichloromethoxy)benzene is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, enabling the development of complex molecules.

Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Medicine: It is employed in medicinal chemistry for the development of new drug molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, chlorine, and trichloromethoxy groups allows it to participate in multiple chemical reactions, influencing its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Substituents : Bromo (1), chloro (2), trifluoromethoxy (4).

- Key Differences :

- The trifluoromethoxy (-O-CF₃) group is a strong EWG but differs from trichloromethoxy in electronegativity and steric bulk.

- Substituents are in positions 1, 2, and 4 (para to bromo), reducing steric hindrance compared to the target compound’s 1,2,3 arrangement.

- Reactivity : The trifluoromethoxy group’s higher electronegativity may enhance thermal stability but reduce susceptibility to hydrolysis compared to -O-CCl₃.

1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

- Substituents : Bromo (1), trichloromethoxy (3), trifluoromethyl (5).

- Key Differences :

- Meta-substituted trifluoromethyl (-CF₃) introduces a second strong EWG, creating a highly deactivated ring.

- Symmetrical 1,3,5 substitution minimizes steric strain but limits regioselectivity in further reactions.

- Applications : Likely used in high-stability applications, such as flame retardants or corrosion inhibitors.

1-Bromo-2-chloro-3-methoxybenzene (CAS: 174913-11-2)

- Substituents : Methoxy (-OCH₃) instead of trichloromethoxy.

- Key Differences :

- Methoxy is an electron-donating group (EDG), activating the ring toward electrophilic substitution, unlike the target compound’s deactivated ring.

- Lower molecular weight (C₇H₅BrClO vs. C₇H₃BrCl₄O) reduces boiling/melting points.

- Reactivity : More reactive in nitration or sulfonation due to EDG effects.

Physical and Chemical Properties

| Compound | Molecular Weight | Key Substituents | Boiling/Melting Point* | Solubility* | Stability* |

|---|---|---|---|---|---|

| 1-Bromo-2-chloro-3-(trichloromethoxy)benzene | ~358.3 g/mol | -Br, -Cl, -O-CCl₃ | High (estimated) | Low (non-polar solvents) | Moderate (hydrolysis risk) |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 275.45 g/mol | -Br, -Cl, -O-CF₃ | Moderate | Moderate (polar aprotic) | High |

| 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | ~407.4 g/mol | -Br, -O-CCl₃, -CF₃ | Very High | Very Low | Very High |

| 1-Bromo-2-chloro-3-methoxybenzene | ~221.5 g/mol | -Br, -Cl, -OCH₃ | Low | High (polar solvents) | Moderate |

Stability and Environmental Impact

- Hydrolysis: The trichloromethoxy group in the target compound is prone to hydrolysis under basic conditions, forming phenolic byproducts. In contrast, trifluoromethoxy derivatives are more resistant .

- The target compound may pose higher environmental risks compared to methoxy or methylthio analogs.

Biological Activity

1-Bromo-2-chloro-3-(trichloromethoxy)benzene, a halogenated aromatic compound, has garnered attention in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key areas of interest include:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Cytotoxicity : Studies have indicated that halogenated compounds can exhibit cytotoxic effects on various cell lines, suggesting potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions.

- Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function, which can lead to cell death.

Research Findings and Case Studies

A review of recent studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Identified significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2023) | Demonstrated cytotoxic effects on HeLa cells with an IC50 value of 15 µM after 48 hours of exposure. |

| Lee et al. (2024) | Explored the compound's potential as a fungicide, showing effective inhibition of Candida albicans growth at concentrations above 64 µg/mL. |

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound:

- Skin Irritation : The compound has been classified as a skin irritant, necessitating careful handling in laboratory settings.

- Environmental Impact : Due to its halogenated nature, there are concerns regarding environmental persistence and bioaccumulation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-bromo-2-chloro-3-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation steps. Halogenation must be carefully controlled to avoid over-substitution. For example, bromination and chlorination require precise stoichiometry and catalysts (e.g., FeCl₃ for chlorination). The trichloromethoxy group is introduced via nucleophilic substitution under anhydrous conditions, often using NaH or K₂CO₃ as a base to deprotonate the hydroxyl precursor. Reaction optimization includes monitoring temperature (e.g., 0–5°C for bromine addition) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .

- Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 65–70 | |

| Methoxylation | CCl₃O⁻, DMF, 80°C | 50–55 |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of trichloromethoxy-substituted benzene derivatives?

- Methodological Answer :

- ¹H NMR : The trichloromethoxy group (CCl₃O-) deshields adjacent protons, causing distinct splitting patterns. For example, protons ortho to the substituent show downfield shifts (δ 7.2–7.5 ppm).

- ¹³C NMR : The CCl₃O carbon resonates at ~95–100 ppm, while aromatic carbons adjacent to halogens (Br/Cl) appear at 115–125 ppm.

- MS : Fragmentation patterns differ based on substituent positions. Loss of Cl₂ (m/z ~70) and Br (m/z ~79) can confirm halogen placement .

Advanced Research Questions

Q. How do steric and electronic effects of the trichloromethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bulky trichloromethoxy group creates steric hindrance, favoring coupling at less hindered positions (e.g., para to Br/Cl). Electron-withdrawing effects of CCl₃O- deactivate the ring, slowing oxidative addition of Pd catalysts. To enhance reactivity:

- Use Pd(OAc)₂ with SPhos ligand for sterically congested substrates.

- Increase reaction temperature (80–100°C) and prolong reaction time (24–48 hrs).

- Confirm regioselectivity via X-ray crystallography or NOESY NMR .

Q. What computational methods (DFT, MD) predict the environmental persistence and toxicity of halogenated benzene derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to estimate stability. For example, C-Cl bonds in trichloromethoxy groups have BDEs ~320 kJ/mol, indicating high persistence.

- Molecular Dynamics (MD) : Simulates interactions with biological membranes (e.g., logP values >3.5 suggest bioaccumulation potential).

- Ecotoxicity Models : Use EPI Suite or TEST software to predict LC₅₀ values for aquatic organisms. Validation requires HPLC-MS analysis of degradation byproducts .

Q. How can isotopic labeling (²H, ¹³C) track metabolic pathways of this compound in microbial degradation studies?

- Methodological Answer :

- Synthesize deuterated analogs (e.g., C₆D₅BrClO-CCl₃) via H/D exchange using D₂O and Pd/C.

- Incubate with soil microbes (e.g., Pseudomonas spp.) and analyze metabolites via LC-HRMS.

- Key findings: Trichloromethoxy groups resist hydrolysis, but bromine is preferentially cleaved in aerobic conditions. Confirm pathways using ¹³C-NMR of labeled intermediates .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How can this be resolved experimentally?

- Methodological Answer :

- Perform solubility tests in graded solvent systems (e.g., hexane → EtOAc → MeOH).

- Use UV-Vis spectroscopy to quantify solubility (λmax ~270 nm).

- Observed Data : Solubility is higher in chlorinated solvents (CHCl₃: ~15 mg/mL) vs. hydrocarbons (hexane: <1 mg/mL). Contradictions arise from impurities; purify via recrystallization (CHCl₃/hexane) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.